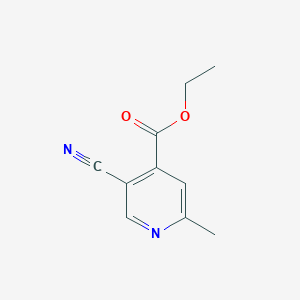

Ethyl 5-cyano-2-methylisonicotinate

Description

Contextual Significance of Pyridine (B92270) Derivatives in Modern Chemical Synthesis and Materials Science

Pyridine and its derivatives are fundamental heterocyclic compounds that play a pivotal role in numerous areas of science and technology. tandfonline.comglobalresearchonline.net Structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine's unique electronic properties make it a versatile building block in organic synthesis. globalresearchonline.net The nitrogen atom imparts a basic character and allows for a variety of chemical transformations, including reactions with electrophiles and Lewis acids at the nitrogen, as well as nucleophilic substitution at the carbon atoms of the ring. nih.gov

In the realm of chemical synthesis , pyridine derivatives are indispensable. They serve as key intermediates and starting materials for a vast array of more complex molecules. tandfonline.comresearchgate.net Their utility is demonstrated in the construction of pharmaceuticals, agrochemicals, and other specialty chemicals. globalresearchonline.net The pyridine ring is a common motif in many natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin and pyridoxine. nih.gov Synthetic methodologies for preparing pyridine rings, such as the Hantzsch pyridine synthesis, have been established for over a century and continue to be refined and adapted for the creation of highly substituted and functionalized derivatives. globalresearchonline.net Modern approaches, including multicomponent reactions and transition metal-catalyzed cross-coupling reactions, have further expanded the synthetic chemist's toolbox for accessing diverse pyridine structures. nih.gov

In materials science , the incorporation of pyridine units into polymers and other materials can impart desirable properties. The polar nature of the pyridine ring can influence the solubility and intermolecular interactions of materials. researchgate.net Pyridine-containing polymers have been investigated for applications in areas such as gas separation membranes, ion-exchange resins, and as ligands for the preparation of catalytic metal complexes. unimi.itunimi.it Furthermore, pyridine derivatives have been explored as components in the development of fluorescent sensors for the detection of metal ions and other analytes, owing to the ability of the pyridine nitrogen to coordinate with various species. tandfonline.com

Research Landscape of Ethyl 5-cyano-2-methylisonicotinate as a Privileged Chemical Scaffold

While extensive research exists for the broader class of pyridine derivatives, the specific research landscape for this compound is more focused. It is primarily recognized as a "privileged chemical scaffold," a term used to describe molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification. The combination of a cyano group, an ester, and a methyl group on the pyridine ring offers multiple points for chemical modification, making it a versatile starting material for the synthesis of a library of new compounds.

The chemical reactivity of this compound is dictated by its functional groups. The cyano group can undergo hydrolysis to a carboxylic acid or reduction to an amine. The ethyl ester is susceptible to hydrolysis, transesterification, and amidation. The pyridine nitrogen can act as a base or a nucleophile, and the methyl group can potentially be functionalized. vulcanchem.com This multifunctionality allows for the strategic and selective elaboration of the molecule to create a diverse range of derivatives.

Research involving closely related structures, such as other substituted cyanopyridines and isonicotinates, provides valuable insights into the potential transformations and applications of this compound. For instance, studies on the synthesis and pharmacological activities of other ethyl 5-cyano-pyridinecarboxylates have highlighted their potential as cardiovascular agents. nih.gov

Scope and Objectives of Academic Inquiry on this compound

The primary scope of academic and industrial inquiry into this compound revolves around its utility as a key intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. The main objectives of this research can be summarized as follows:

Development of Efficient Synthetic Routes: A key area of investigation is the development of scalable and cost-effective methods for the synthesis of this compound and its derivatives. This includes the optimization of reaction conditions and the exploration of novel catalytic systems.

Exploration of Chemical Reactivity: Researchers are interested in systematically exploring the reactivity of the various functional groups on the molecule to understand how it can be selectively modified. This knowledge is crucial for designing synthetic pathways to target molecules.

Synthesis of Novel Bioactive Molecules: A major goal is to use this compound as a starting material to synthesize new compounds with potential biological activity. The pyridine scaffold is a well-established pharmacophore, and the specific substitution pattern of this compound offers a unique starting point for drug discovery programs. nih.govfrontiersin.org

Investigation of Structure-Activity Relationships (SAR): By synthesizing a series of derivatives and evaluating their biological activities, researchers can establish structure-activity relationships. This information is vital for optimizing the potency and selectivity of potential drug candidates.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| IUPAC Name | Ethyl 5-cyano-2-methylpyridine-4-carboxylate |

| CAS Number | 90915-26-7 |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

Data sourced from commercial supplier information and chemical databases. vulcanchem.comchemsynthesis.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-cyano-2-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-3-14-10(13)9-4-7(2)12-6-8(9)5-11/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRDRKCBLOZGTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NC(=C1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648233 | |

| Record name | Ethyl 5-cyano-2-methylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90915-26-7 | |

| Record name | Ethyl 5-cyano-2-methylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of Ethyl 5 Cyano 2 Methylisonicotinate

Established Synthetic Pathways for the Isonicotinate (B8489971) Core

The traditional synthesis of Ethyl 5-cyano-2-methylisonicotinate and related substituted pyridines often involves multi-step sequences that build upon a pre-existing pyridine (B92270) or precursor ring. These methods focus on the regioselective introduction of the cyano, methyl, and ethyl ester functionalities.

Esterification Routes for Carboxylic Acid Precursors

A primary and straightforward method for obtaining the ethyl ester moiety is through the esterification of the corresponding carboxylic acid, 5-cyano-2-methyl-nicotinic acid. chemicalbook.com This transformation is a fundamental reaction in organic chemistry.

The most common method for this conversion is the Fischer esterification . This reaction involves treating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible and driven to completion by using an excess of the alcohol or by removing water as it is formed.

Reaction Scheme for Fischer Esterification:

5-cyano-2-methyl-nicotinic acid + Ethanol --[Acid Catalyst]--> this compound + Water

While highly reliable, this method requires acidic conditions and heat, which may not be suitable for highly sensitive substrates. Alternative esterification methods include reaction with ethyl halides in the presence of a base or using coupling agents that activate the carboxylic acid.

Nitrile Group Introduction Strategies

The introduction of the cyano (–C≡N) group onto the pyridine ring is a critical step in the synthesis. Nitriles are valuable intermediates as they can be hydrolyzed to carboxylic acids or reduced to amines. ebsco.comlibretexts.org

Several strategies exist for this transformation:

Sandmeyer Reaction: This classic method involves the diazotization of an amino-substituted precursor, such as ethyl 5-amino-2-methylisonicotinate, using a nitrite (B80452) source (e.g., NaNO₂) in the presence of a strong acid. The resulting diazonium salt is then treated with a copper(I) cyanide salt to yield the nitrile. wikipedia.org

Transition Metal-Catalyzed Cyanation: Modern synthetic approaches often employ transition metal catalysts, such as palladium or nickel complexes, to facilitate the cross-coupling of a halo-substituted pyridine (e.g., ethyl 5-bromo-2-methylisonicotinate) with a cyanide source (e.g., zinc cyanide or potassium cyanide). These methods often offer higher yields and better functional group tolerance compared to traditional methods. vulcanchem.com

From Aldehydes or Oximes: The cyano group can also be formed from an aldehyde precursor. The corresponding aldoxime can be dehydrated using various reagents, such as thionyl chloride (SOCl₂) or acetic anhydride, to yield the nitrile. wikipedia.org

Below is a table summarizing common nitrile introduction strategies.

Table 1: Nitrile Group Introduction Methods| Method | Precursor | Reagents | Key Features |

|---|---|---|---|

| Sandmeyer Reaction | Amino-substituted pyridine | NaNO₂, H⁺, CuCN | Classic method, proceeds via diazonium salt. wikipedia.org |

| Catalytic Cyanation | Halo-substituted pyridine | Pd or Ni catalyst, cyanide source | Modern, high yield, good functional group tolerance. vulcanchem.com |

Methyl Group Functionalization Approaches

From Picolinic Acids: Starting from a derivative of picolinic acid (pyridine-2-carboxylic acid), the carboxylic acid group can be reduced to a hydroxymethyl group, which is then further converted to the methyl group.

Cross-Coupling Reactions: A halo-substituted pyridine can undergo cross-coupling reactions with organometallic reagents. For instance, a 2-chloro or 2-bromopyridine (B144113) derivative can be coupled with an organotin (Stille coupling) or organoboron (Suzuki coupling) reagent that carries a methyl group.

Radical Reactions: Radical-based methods can also be employed for the introduction of methyl groups onto the heterocyclic core.

Novel and Green Synthetic Approaches for this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. mdpi.comcolab.ws These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents. ejcmpr.com

Microwave-Assisted Syntheses

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and often improve yields. mdpi.com For the synthesis of heterocyclic compounds like this compound, microwave-assisted methods can significantly reduce reaction times from hours to minutes. organic-chemistry.org

A study on the microwave-assisted Gewald reaction to produce substituted aminothiophenes demonstrated a reduction in reaction time from 4 hours under classical heating to just 20 minutes at 70°C, with improved yields and purity. organic-chemistry.org Similar principles can be applied to the synthesis of substituted pyridines, where the cyclization or functionalization steps can be expedited by microwave heating. This technique is noted for being an environmentally friendly method that enhances efficiency while reducing chemical waste and energy use. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Typically hours organic-chemistry.org | Typically minutes organic-chemistry.org |

| Energy Consumption | Higher | Lower mdpi.com |

| Yields | Variable | Often improved organic-chemistry.org |

Solvent-Free Reaction Conditions

Performing reactions without a solvent (neat conditions) is a core principle of green chemistry, as it eliminates solvent waste and simplifies purification. mdpi.com Mechanochemical methods, such as grinding or ball-milling, can facilitate reactions between solid-state reactants without the need for a solvent.

Researchers have successfully developed solvent-free methods for synthesizing various nitrogen-containing heterocycles. For example, a neat mechanochemical grinding procedure has been optimized for the synthesis of N-substituted amines. mdpi.com Another study reported a copper-catalyzed reaction to synthesize indolizines from pyridine, acetophenone, and nitroalkenes under solvent-free conditions, achieving high yields. mdpi.com These examples highlight the potential for developing a solvent-free synthetic route to this compound, likely involving the reaction of precursors in a high-temperature melt or through mechanochemical activation.

The development of such solvent-free processes represents a significant step towards more sustainable manufacturing in the chemical industry.

Catalytic Strategies in this compound Formation

The formation of this compound can be approached through various synthetic routes, often relying on catalytic processes to achieve the desired molecular architecture. While specific catalytic data for the direct synthesis of this exact molecule is not extensively detailed in publicly available literature, catalytic strategies can be inferred from the synthesis of its core structure, 5-cyano-2-methylpyridine, and related isonicotinate derivatives.

Modern synthetic approaches for constructing such substituted pyridines often employ transition metal-catalyzed cross-coupling reactions. nih.gov These methods offer significant advantages in terms of efficiency and functional group tolerance. For the introduction of the cyano group at the 5-position of the 2-methylpyridine (B31789) core, palladium- and copper-catalyzed cyanations of a corresponding 5-halo-2-methylpyridine are common strategies. wikipedia.org

One plausible pathway involves the initial synthesis of a 2-methyl-4-halopyridine intermediate, followed by a catalytic cyanation at the 5-position and subsequent esterification or introduction of the ethyl carboxylate group at the 4-position. Alternatively, a pre-functionalized pyridine ring bearing the methyl and ethyl isonicotinate groups could undergo catalytic cyanation.

Table 1: Plausible Catalytic Strategies for Cyanation in the Synthesis of Substituted Pyridines

| Catalyst System | Cyanating Agent | Substrate Type | General Reaction Conditions | Plausible Application in Synthesis |

| Pd(dba)₂ / dppf | Zn(CN)₂ | Aryl/Heteroaryl Halide | Anhydrous solvent (e.g., DMF, DMA), 80-120 °C | Cyanation of a halogenated ethyl 2-methylisonicotinate precursor. |

| CuI / Ligand (e.g., DMEDA) | KCN or NaCN | Aryl/Heteroaryl Halide | Polar aprotic solvent (e.g., DMF, NMP), 100-150 °C | Introduction of the cyano group onto a 2-methyl-4-substituted pyridine ring. |

| Ni(COD)₂ / Ligand (e.g., dcype) | Benzyl Cyanide | Aryl Halide | Anhydrous, inert atmosphere, 80-130 °C | Nickel-catalyzed cross-coupling for the cyano group introduction. google.com |

| Electrochemical (Catalyst-Free) | 4-Cyanopyridine | Amino Acids/Anilines | Room temperature, constant current | A potential green chemistry approach for cyanation steps. organic-chemistry.org |

This table presents generalized catalytic systems for cyanation reactions on aromatic rings, which could be adapted for the synthesis of this compound precursors. The specific conditions would require optimization for the target molecule.

The synthesis of 5-cyano-2-methylpyridine itself can be achieved by first treating 2-methylpyridine to introduce a halogen at the 5-position, followed by a nucleophilic substitution with a cyanide reagent like potassium cyanide, often facilitated by a metal catalyst. pipzine-chem.com Another route starts with 2-methyl-5-nitropyridine, where the nitro group is reduced to an amine, converted to a diazonium salt, and then displaced by a cyano group using a reagent such as cuprous cyanide (Sandmeyer reaction). pipzine-chem.com

Reaction Mechanisms and Kinetic Studies in this compound Synthesis

Detailed mechanistic and kinetic studies specifically for the synthesis of this compound are not widely reported. However, the mechanisms of the key catalytic steps can be understood from studies on analogous systems.

For a palladium-catalyzed cyanation of a hypothetical precursor like ethyl 5-halo-2-methylisonicotinate, the generally accepted mechanism proceeds through a catalytic cycle:

Oxidative Addition: The low-valent palladium(0) catalyst oxidatively adds to the aryl halide (the pyridine derivative), forming a palladium(II) intermediate.

Transmetalation/Cyanide Exchange: The cyanide group is transferred from the cyanating agent (e.g., from Zn(CN)₂ to the palladium center), displacing the halide.

Reductive Elimination: The target nitrile, this compound, is formed by reductive elimination from the palladium(II) complex, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

In copper-catalyzed cyanations, the mechanism can be more complex and is subject to the specific copper source and ligands used. A proposed mechanism for the copper-catalyzed cyanation of 2-phenylpyridine (B120327) involves the coordination of the pyridine nitrogen and the cyano group to the copper center, followed by an addition and subsequent oxidative dehydrogenation to yield the final product. rsc.org While the substrate is different, this highlights the potential role of the pyridine nitrogen in facilitating the reaction.

Kinetic studies provide crucial information on reaction rates, the influence of reactant concentrations, and temperature effects, which are all vital for process optimization and scale-up. For instance, a kinetic analysis of the isomerizations of (−)-isostemonamine was conducted using chiral HPLC, demonstrating a method to study reaction dynamics. elsevierpure.com Similar methodologies could be applied to understand the kinetics of the formation of this compound, for example, by monitoring the consumption of a starting material or the formation of the product over time under various conditions. However, at present, specific kinetic data for the synthesis of this compound is not available in the literature.

The elucidation of impurity formation mechanisms in the synthesis of related compounds, such as ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, has been shown to lead to significant process improvements. rsc.org Such studies often involve techniques like NMR and mass spectrometry to identify byproducts and intermediates, which in turn helps to refine the reaction mechanism and optimize conditions to favor the desired product.

Chemical Reactivity and Transformation Studies of Ethyl 5 Cyano 2 Methylisonicotinate

Reactions Involving the Ester Functionality

The ethyl ester group at the 4-position of the pyridine (B92270) ring is a primary site for nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other important functional groups such as amides and carboxylic acids.

Amidation and Hydrolysis Pathways

Amidation: The ethyl ester of 5-cyano-2-methylisonicotinate can undergo amidation through reaction with various amines to form the corresponding N-substituted amides. This reaction is typically facilitated by heating and can be catalyzed by Lewis acids. researchgate.net A related transformation is the reaction with hydrazine (B178648) hydrate (B1144303), which would yield the corresponding hydrazide. For instance, the analogous reaction of ethyl isonicotinate (B8489971) with hydrazine hydrate is a key step in the synthesis of the antitubercular drug Isoniazid. wikipedia.org This highlights a potential pathway for creating novel amide derivatives from ethyl 5-cyano-2-methylisonicotinate. The general reactivity of the ester moiety suggests that direct amidation is a feasible transformation. vulcanchem.com

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield 5-cyano-2-methylisonicotinic acid. Alkaline hydrolysis, often referred to as saponification, is commonly employed for converting ethyl esters of cyanopyridine carboxylic acids into their corresponding carboxylic acids. nih.gov This process typically involves heating the ester with an aqueous solution of a base, such as sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. nih.govlibretexts.org

| Reaction Pathway | Reagents and Conditions | Product |

| Amidation | Amine (R-NH₂), heat | N-substituted 5-cyano-2-methylisonicotinamide |

| Hydrazide Formation | Hydrazine hydrate (N₂H₄·H₂O), heat | 5-cyano-2-methylisonicotinohydrazide |

| Basic Hydrolysis (Saponification) | 1. NaOH(aq), heat; 2. H₃O⁺ | 5-cyano-2-methylisonicotinic acid |

| Acidic Hydrolysis | H₃O⁺, heat | 5-cyano-2-methylisonicotinic acid |

Transesterification Processes

Transesterification is another potential reaction pathway for the ester functionality of this compound. vulcanchem.com This process involves the reaction of the ethyl ester with a different alcohol in the presence of an acid or base catalyst to exchange the ethyl group for a different alkyl or aryl group. This allows for the synthesis of a variety of other esters of 5-cyano-2-methylisonicotinic acid, which could be useful for modifying the physical and chemical properties of the molecule.

Transformations at the Cyano Group

The cyano group at the 5-position is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, amidation, and reduction. vulcanchem.comresearchgate.net

Nitrile Hydrolysis and Amidation

The cyano group can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.comchemistrysteps.com

Nitrile Hydrolysis: Complete hydrolysis of the nitrile function, typically under strong acidic or basic conditions with prolonged heating, leads to the formation of a carboxylic acid group. libretexts.orgchemistrysteps.com For instance, heating a nitrile with dilute hydrochloric acid results in the formation of the corresponding carboxylic acid and ammonium (B1175870) chloride. libretexts.org This provides a route to 2-methyl-pyridine-4,5-dicarboxylic acid from this compound, assuming the ester is also hydrolyzed.

Partial Hydrolysis to Amide: Partial hydrolysis of the nitrile group under controlled conditions can yield the corresponding primary amide. lumenlearning.com This transformation can sometimes be achieved using specific catalysts or by carefully controlling the reaction time and temperature. For example, some platinum complexes have been shown to catalyze the hydrolysis of nitriles to amides. google.com

| Reaction Pathway | Reagents and Conditions | Product |

| Full Nitrile Hydrolysis (Acidic) | HCl(aq), heat | 2-methyl-pyridine-4,5-dicarboxylic acid (after ester hydrolysis) |

| Full Nitrile Hydrolysis (Alkaline) | NaOH(aq), heat | Sodium salt of 2-methyl-pyridine-4,5-dicarboxylic acid (after ester hydrolysis) |

| Partial Nitrile Hydrolysis | Controlled conditions (e.g., specific catalysts) | Ethyl 5-(aminocarbonyl)-2-methylisonicotinate |

Reduction of the Nitrile Moiety

The nitrile group can be reduced to a primary amine (aminomethyl group). researchgate.net This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.orgorganic-chemistry.org Other reagents, like catalytic hydrogenation over a metal catalyst (e.g., Raney nickel), can also be employed. uoanbar.edu.iq This reaction converts the cyano group into a benzylic-type amine, providing a key synthetic handle for further functionalization.

| Reaction Pathway | Reagents and Conditions | Product |

| Nitrile Reduction | 1. LiAlH₄, ether/THF; 2. H₂O | Ethyl 5-(aminomethyl)-2-methylisonicotinate |

| Catalytic Hydrogenation | H₂, Raney Nickel or other catalysts | Ethyl 5-(aminomethyl)-2-methylisonicotinate |

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the presence of electron-withdrawing cyano and ester groups. This generally makes the ring less susceptible to electrophilic substitution and more prone to nucleophilic substitution. uoanbar.edu.iq

The positions on the pyridine ring are activated or deactivated towards different types of attack. The nitrogen atom itself can act as a base or a nucleophile, allowing for protonation or alkylation. vulcanchem.com Electrophilic substitution, if it occurs, is expected to happen at positions with higher electron density, which are generally the beta-positions (3 and 5) in a pyridine ring. However, the presence of the cyano and ester groups strongly deactivates the ring towards electrophiles. uoanbar.edu.iq

Nucleophilic aromatic substitution is more likely, especially if a good leaving group is present on the ring. The electron-withdrawing nature of the existing substituents would activate the ring towards such attacks. uoanbar.edu.iq For example, related compounds like ethyl 6-chloro-5-cyano-2-methylnicotinate readily undergo nucleophilic substitution of the chlorine atom. researchgate.net While the parent compound does not have an inherent leaving group, transformations that introduce one could open up pathways for further functionalization of the pyridine ring.

Electrophilic Aromatic Substitution Patterns

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of two additional strong electron-withdrawing groups, the 5-cyano and the 4-ethyl carboxylate, further deactivates the ring of this compound, making electrophilic substitution challenging and requiring harsh reaction conditions.

Should an electrophilic substitution reaction occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The 2-methyl group is an ortho, para-director, while the 5-cyano and 4-ethyl carboxylate groups are meta-directors. In the case of this compound, the only available positions for substitution are the 3- and 6-positions.

Predicting the major product of an electrophilic substitution on this molecule is complex due to the competing directing effects. However, considering the strong deactivating nature of the cyano and ester groups, substitution is generally disfavored. No specific experimental data on the electrophilic aromatic substitution of this compound has been found in the reviewed literature. Therefore, the following table is based on the general principles of electrophilic aromatic substitution on substituted pyridines.

| Position | Directing Effect of 2-Methyl Group | Directing Effect of 5-Cyano Group | Directing Effect of 4-Ester Group | Overall Predicted Reactivity |

| 3 | Ortho | Meta | Ortho | Potentially favored due to ortho direction from the activating methyl group, but sterically hindered and deactivated by the adjacent ester. |

| 6 | Para | Ortho | Meta | Potentially favored due to para direction from the activating methyl group and less steric hindrance compared to the 3-position. |

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

This table is predictive and based on general principles, not on experimental results for the specific compound.

Nucleophilic Aromatic Substitution on Halogenated Derivatives

Halogenated derivatives of this compound, particularly those with a halogen at a position activated by electron-withdrawing groups, are expected to be susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing cyano and ethyl carboxylate groups would stabilize the Meisenheimer complex intermediate, facilitating the substitution.

While no direct studies on the nucleophilic aromatic substitution of halogenated this compound were found, research on analogous systems provides insight. For instance, the halogen atom in 5-chloro-6-cyanoindolizines is readily displaced by various nucleophiles due to the activating effect of the adjacent cyano group and the ring nitrogen. Similarly, a patent for the synthesis of 3-amino-2-chloro-4-methylpyridine (B17603) describes the chlorination of 3-cyano-4-methyl-2-pyridone (B1589630) using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to yield 2-chloro-3-cyano-4-methylpyridine. google.com This suggests that a similar strategy could be employed to synthesize a 6-chloro derivative of this compound, which would then be a suitable substrate for nucleophilic substitution reactions.

The following table illustrates potential nucleophilic substitution reactions on a hypothetical 3-chloro-5-cyano-2-methylpyridine-4-carboxylate, based on the reactivity of similar compounds.

| Nucleophile | Reagent Example | Potential Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Ethyl 5-cyano-3-methoxy-2-methylisonicotinate |

| Amine | Ammonia (NH₃) | Ethyl 3-amino-5-cyano-2-methylisonicotinate |

| Thiolate | Sodium thiophenoxide (NaSPh) | Ethyl 5-cyano-2-methyl-3-(phenylthio)isonicotinate |

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on a Halogenated Derivative of this compound

This table is illustrative and based on the reactivity of analogous compounds, not on direct experimental results for the specific halogenated derivative.

Derivatization through Side-Chain Modifications (Methyl Group)

The methyl group at the 2-position of the pyridine ring is a site for potential chemical modification. The protons of this methyl group are acidic due to their benzylic-like position and the electron-withdrawing nature of the pyridine ring. This acidity allows for deprotonation by a strong base to form a carbanion, which can then act as a nucleophile in various reactions.

This reactivity is a common feature of 2-methylpyridines and can be exploited for the synthesis of a variety of derivatives. For example, the resulting carbanion can undergo condensation reactions with aldehydes and ketones, or be alkylated with alkyl halides.

While specific examples of side-chain modifications for this compound are not available in the reviewed literature, the general reactivity of 2-methylpyridines suggests that similar transformations would be feasible.

| Reaction Type | Reagent | Potential Product Structure |

| Aldol-type Condensation | Benzaldehyde (PhCHO) | Ethyl 5-cyano-2-(2-phenylvinyl)isonicotinate |

| Alkylation | Methyl iodide (CH₃I) | Ethyl 5-cyano-2-ethylisonicotinate |

| Acylation | Acetyl chloride (CH₃COCl) | Ethyl 5-cyano-2-(2-oxopropyl)isonicotinate |

Table 3: Potential Side-Chain Derivatization Reactions of this compound

This table outlines potential reactions based on the known reactivity of 2-methylpyridines and is not based on specific experimental data for the title compound.

Spectroscopic Characterization and Advanced Analytical Techniques for Ethyl 5 Cyano 2 Methylisonicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of ethyl 5-cyano-2-methylisonicotinate, providing precise information about its atomic arrangement and conformation.

The ¹H NMR spectrum of this compound provides characteristic signals that confirm its molecular structure. The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a result of spin-spin coupling. The methyl group on the pyridine (B92270) ring presents as a distinct singlet. The aromatic protons on the pyridine ring exhibit chemical shifts in the downfield region, with their specific splitting patterns and coupling constants offering insights into their relative positions on the ring.

A study of a related compound, trans-(terpy)OsCl₂NCMe, showed specific proton signals that aid in understanding the electronic environment of the pyridine ring. uchicago.edu For instance, the protons on the terpyridine ligand displayed chemical shifts ranging from 6.68 to 8.90 ppm. uchicago.edu While not directly this compound, this data for a complex pyridine derivative highlights the regions where pyridine proton signals are expected.

Table 1: Representative ¹H NMR Data for a Related Pyridine Derivative

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H | 8.90 | d | 5.6 |

| Pyridine H | 8.01 | dd | 7.9, 1.3 |

| Pyridine H | 7.85 | d | 8.0 |

| Pyridine H | 7.45 | t | 7.7 |

| Pyridine H | 7.34 | ddd | 7.4, 5.6, 1.5 |

| Pyridine H | 6.68 | t | 8.0 |

| Methyl H | 3.31 | s |

Note: Data is for trans-(terpy)OsCl₂NCMe as a reference for typical pyridine ring proton shifts. uchicago.edu The exact values for this compound may vary.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of this compound. The spectrum will show distinct signals for the carbonyl carbon of the ester group, the carbons of the pyridine ring, the cyano carbon, and the carbons of the ethyl and methyl groups. The chemical shifts of the pyridine ring carbons are particularly informative for confirming the substitution pattern.

For example, in a related osmium complex containing a modified pyridine ligand, the ¹³C NMR signals were observed in the range of 117.28 to 156.01 ppm. uchicago.edu The cyano group (C≡N) carbon typically appears in the 115-125 ppm range. The carbonyl carbon of the ethyl ester is expected at a more downfield position, generally around 160-170 ppm.

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). These techniques would definitively link the ethyl group protons to their corresponding carbons and establish the precise location of the methyl, cyano, and ethyl ester groups on the pyridine ring. For instance, an HSQC experiment on a related compound helped in assigning a partial peak list for its carbon spectrum where a standard ¹³C NMR was not sufficiently clear. uchicago.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The most characteristic absorption bands are expected for the cyano (C≡N) group and the carbonyl (C=O) group of the ester. The C≡N stretch is typically observed as a sharp, medium-intensity band in the region of 2200-2260 cm⁻¹. For a similar nitrile-containing compound, a C≡N stretch was noted at 2249 cm⁻¹. uchicago.edu The C=O stretch of the ethyl ester will appear as a strong, sharp absorption band in the range of 1700-1750 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic ring and the alkyl groups, as well as C-N and C-O stretching vibrations, will be present in the spectrum, further confirming the compound's structure.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Cyano (C≡N) | 2200 - 2260 |

| Carbonyl (C=O, ester) | 1700 - 1750 |

| Aromatic C=C | 1500 - 1600 |

| C-H (sp²) | 3000 - 3100 |

| C-H (sp³) | 2850 - 3000 |

| C-O (ester) | 1100 - 1300 |

Mass Spectrometry (MS) in Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural verification. The molecular formula of this compound is C₁₀H₁₀N₂O₂, corresponding to a molecular weight of 190.20 g/mol . chemsynthesis.comvulcanchem.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. For instance, HRMS with electrospray ionization (ESI-TOF) was used to determine the exact mass of a related osmium complex, yielding an observed mass of 700.0802, which was very close to the calculated mass of 700.0836. uchicago.edu

The fragmentation pattern in the mass spectrum would likely show the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ethyl ester group, and other characteristic cleavages of the pyridine ring structure.

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring, being an aromatic system, will exhibit characteristic π → π* transitions. The presence of the cyano and ester functional groups, which are conjugated with the pyridine ring, can influence the wavelength and intensity of these absorptions. A study on a meso-cyano porphyrin, another class of nitrogen-containing heterocyclic compounds, showed a characteristic –C≡N stretching absorption in its IR spectrum at 2211 cm⁻¹ and detailed UV-Vis spectra. researchgate.net While the specific absorption maxima for this compound are not detailed in the provided search results, the UV-Vis spectrum would be expected to show absorptions in the UV region, characteristic of substituted pyridine systems.

Computational Chemistry and Theoretical Investigations of Ethyl 5 Cyano 2 Methylisonicotinate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the optimized geometry and electronic properties of organic compounds. For a molecule like ethyl 5-cyano-2-methylisonicotinate, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be the standard approach to determine its most stable three-dimensional conformation and to analyze its electronic characteristics. vulcanchem.com

These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's spatial arrangement. For instance, in a related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, DFT calculations have been used to determine these geometric parameters with high accuracy. weizmann.ac.il

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. chemsynthesis.comnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. chemsynthesis.com

For a related pyrimidine (B1678525) derivative, the HOMO-LUMO energy gap was calculated to be 4.6255 eV, indicating a reactive nature. scirp.org From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, as shown in the table below.

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -E_HOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -E_LUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -(I+A)/2 | A measure of the molecule's ability to act as an electrophile. |

This table outlines the key quantum chemical parameters derived from HOMO and LUMO energies, which are used to predict the chemical behavior of a molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map displays different colors to represent varying electrostatic potential values. Typically, red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas denote positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. Green areas represent neutral potential. nih.gov

For a molecule like this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group, as well as the nitrogen of the cyano group, highlighting these as potential sites for electrophilic interaction. The hydrogen atoms of the methyl and ethyl groups would likely exhibit a positive potential. This type of analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. mdpi.com

Quantum Chemical Calculations for Reaction Pathway Prediction and Energetics

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by predicting the most probable pathways and the associated energy changes. These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for the reaction to proceed. weizmann.ac.il

For this compound, such calculations could be used to explore various chemical transformations. For example, the hydrolysis of the ester group, the reduction of the cyano group, or nucleophilic substitution on the pyridine ring could be theoretically investigated. By calculating the energy barriers for different potential pathways, chemists can predict the most favorable reaction conditions and products.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time. bldpharm.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in different environments, such as in a solvent or in a biological system.

For this compound, MD simulations could reveal the rotational freedom around its single bonds, leading to a detailed understanding of its conformational landscape. scirp.org This is particularly important for understanding how the molecule might interact with a biological target, as its conformation can significantly influence its binding affinity. bldpharm.com Furthermore, MD simulations can be used to study how the molecule interacts with solvent molecules or other solutes, providing insights into its solubility and aggregation behavior.

Thermochemical Property Estimations (e.g., enthalpies of formation, solvation, sublimation)

The estimation of thermochemical properties is crucial for understanding the stability and phase behavior of a compound. Quantum chemical methods can be employed to calculate properties such as the enthalpy of formation, which is the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states.

Synthesis and Chemical Exploration of Ethyl 5 Cyano 2 Methylisonicotinate Derivatives and Analogs

Design Principles for Structural Modification

The structural modification of ethyl 5-cyano-2-methylisonicotinate is guided by the reactivity of its key functional groups: the pyridine (B92270) ring, the cyano group, the ethyl ester, and the methyl group. vulcanchem.com From a medicinal chemistry standpoint, these groups serve as handles for introducing diverse substituents to modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity. vulcanchem.com The primary design principles involve:

Modification of the Pyridine Ring: The pyridine core can be substituted with various groups to alter its electronic properties and steric profile. Introducing electron-withdrawing or electron-donating groups can influence the reactivity of the entire molecule and its ability to interact with biological targets.

Transformation of the Cyano Group: The cyano group at the C5 position is a key site for chemical transformation. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used as a component in cycloaddition reactions to form new heterocyclic rings. vulcanchem.com

Derivatization of the Ethyl Ester: The ethyl ester at the C4 position is susceptible to hydrolysis to the corresponding carboxylic acid or transesterification. The resulting acid can then be converted into a wide array of amides or other esters. nih.gov This position is crucial for altering solubility and creating new interaction points.

Functionalization of the Methyl Group: The methyl group at the C2 position can be functionalized, for instance, through oxidation or by condensation reactions involving its acidic protons under appropriate conditions.

These modifications allow for a systematic exploration of the chemical space around the core scaffold, enabling the generation of analog libraries for various applications.

Synthesis of Halogenated Derivatives

Halogenation of the pyridine ring is a common strategy to modulate the electronic properties and lipophilicity of the molecule. The introduction of halogens can lead to enhanced binding affinity with biological targets through halogen bonding or by altering the pKa of the pyridine nitrogen. While specific methods for the direct halogenation of this compound are not detailed in the provided literature, the synthesis of halogenated analogs, such as ethyl 3-amino-6-chloro-5-cyano-2-methylisonicotinate, demonstrates that such compounds are accessible. vulcanchem.com The synthesis of halogenated derivatives often involves using halogenated starting materials in a multi-step synthesis rather than direct halogenation of the parent molecule. cyberleninka.ru

Table 1: Examples of Halogenated Derivatives and Related Precursors

| Compound Name | CAS Number | Molecular Formula | Notes |

|---|---|---|---|

| Ethyl 3-amino-6-chloro-5-cyano-2-methylisonicotinate | 99421-19-9 | C₁₀H₉ClN₄O₂ | A known structural analog featuring chloro and amino substituents. vulcanchem.com |

Preparation of Alkylated and Arylated Analogs

The introduction of alkyl and aryl groups onto the pyridine scaffold can significantly impact its steric and hydrophobic profile. These modifications are typically achieved through cross-coupling reactions or by building the substituted ring from acyclic precursors. For instance, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate showcases the incorporation of a bulky aryl group (naphthyl) at the C4 position. researchgate.net Such modifications are crucial for exploring binding pockets in enzymes or receptors. Alkylation can also occur on the pyridine nitrogen or other functional groups depending on the reaction conditions. vu.lt

Table 2: Examples of Alkylated and Arylated Derivatives

| Compound Name | CAS Number | Molecular Formula | Notes |

|---|---|---|---|

| Ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate | Not Available | C₂₁H₁₈N₂O₃ | An arylated analog synthesized via base-induced cyclocondensation. researchgate.net |

Cyclization Reactions Utilizing this compound as a Precursor

The cyano and ester functionalities render this compound an excellent precursor for the synthesis of more complex heterocyclic systems through cyclization reactions.

The juxtaposition of the cyano and ester groups (or derivatives thereof) allows for the construction of fused heterocyclic systems. A common strategy involves reacting the cyano group and an adjacent functional group with a binucleophilic reagent. For example, condensation with amidines or guanidine (B92328) can lead to the formation of pyridinopyrimidine systems. This approach is a cornerstone of combinatorial chemistry for generating libraries of fused heterocycles. While a direct example starting from this compound is not provided, the cyclization of structurally related 5-cyano-pyrimidinones to form furo[2,3-d]pyrimidines illustrates the principle of using a cyano-substituted heterocycle as a template for building fused rings. vu.lt

Beyond simple fused systems, this compound can be a starting point for multi-ring, polycyclic structures. The synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate is an example where a polycyclic aromatic group is appended to the pyridine core. researchgate.net Further intramolecular cyclization reactions could then be envisioned to create more rigid, complex polycyclic skeletons. The reactivity of the cyano group is often harnessed in these transformations, participating in reactions that form new rings. researchgate.net

Structure-Activity Relationship (SAR) Studies from a Chemical Design Perspective

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. For derivatives of the this compound scaffold, SAR studies have been conducted in various therapeutic areas.

As analogs of the cardiotonic agent milrinone, a series of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their esters have been synthesized and evaluated. nih.govnih.gov Research showed that the nature of the substituent at the C2 position is critical for activity. For example, the introduction of a trifluoromethyl (CF₃) group at C2 resulted in a compound with appreciable positive inotropic activity. nih.gov Similarly, placing a 2-pyridyl group at the same position also conferred significant inotropic effects. nih.gov In contrast, other substitutions led to compounds with different pharmacological profiles, including anti-inflammatory and analgesic activity, demonstrating that small structural changes can lead to vastly different biological outcomes. nih.gov

The introduction of electron-withdrawing groups is a recurring theme in enhancing biological activity. mdpi.com In the case of the C2-trifluoromethyl derivative, the strongly electron-withdrawing nature of the CF₃ group significantly alters the electronic character of the pyridine ring, which appears to be favorable for cardiotonic activity. nih.gov

Table 3: Summary of SAR Findings for 5-Cyano-Pyridine Derivatives

| Base Scaffold | C2-Substituent | Observed Activity | Reference |

|---|---|---|---|

| 5-Cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid ethyl ester | -CF₃ (Trifluoromethyl) | Appreciable positive inotropic activity | nih.gov |

| 5-Cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid ethyl ester | -2-pyridyl | Appreciable positive inotropic activity | nih.gov |

These studies underscore the importance of systematic structural modification, guided by rational design principles, to optimize the biological activity of the this compound scaffold.

Applications of Ethyl 5 Cyano 2 Methylisonicotinate in Chemical Sciences

Utility as a Versatile Building Block in Complex Molecule Synthesis

The reactivity of the functional groups in ethyl 5-cyano-2-methylisonicotinate, including the cyano and ethyl ester moieties, allows for a range of chemical transformations. vulcanchem.com This reactivity is key to its utility as a foundational element in the construction of intricate molecular architectures. vulcanchem.com

Precursor for Advanced Organic Materials

While direct and extensive research on the use of this compound as a precursor for photosensitizers and luminophores is not widely documented in the provided search results, its structural motifs are commonly found in such advanced organic materials. The pyridine (B92270) core, known for its electron-accepting properties, and the potential for extending conjugation through the cyano and ester groups, are features often sought in the design of molecules with specific photophysical properties.

The development of novel photosensitizers and luminophores is a dynamic area of research, with applications ranging from photodynamic therapy to organic light-emitting diodes (OLEDs). The synthesis of such materials often involves the strategic assembly of electron-donating and electron-accepting units to control the energy levels of the frontier molecular orbitals. The pyridine ring of this compound can act as an effective electron-withdrawing component in such "push-pull" systems.

Intermediate in Heterocyclic Compound Development

The role of this compound as an intermediate in the synthesis of other heterocyclic compounds is more clearly established. It serves as a key starting material in the preparation of various substituted pyridines and related fused heterocyclic systems. For instance, it is a crucial intermediate in the multi-kilogram scale manufacture of ethyl 6-chloro-5-cyano-2-methylnicotinate, a key component in the synthesis of P2Y12 antagonists. researchgate.net

The synthetic utility of this compound is further highlighted by its use in the preparation of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their corresponding esters. nih.gov These transformations typically involve reactions at the cyano and ester functional groups, allowing for the introduction of diverse substituents and the construction of new ring systems. vulcanchem.com The resulting complex heterocyclic molecules have been investigated for various biological activities, including cardiotonic effects. nih.gov

Research into Molecular Interactions for Specific Chemical Functions

The specific structure of this compound and its derivatives makes them useful tools for studying molecular interactions with biological targets.

Investigation of Ligand-Target Interactions

The search results did not provide specific examples of this compound itself being directly used in studies of ligand-target interactions with insect olfactory receptors or kinase active sites. However, the chemical scaffolds derived from this and similar building blocks are frequently employed in such research.

The study of ligand interactions with kinase active sites is a major focus of drug discovery, particularly in oncology. nih.gov The pyridine core is a common feature in many kinase inhibitors, where it can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the enzyme. nih.gov While direct evidence for this compound is lacking, its derivatives, created through modifications of the cyano and ester groups, could be designed to target specific kinases.

Future Research Directions and Emerging Trends in Ethyl 5 Cyano 2 Methylisonicotinate Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like Ethyl 5-cyano-2-methylisonicotinate and its derivatives is increasingly benefiting from the adoption of continuous flow chemistry. This approach, which involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactors can lead to higher yields, improved purity, and better reproducibility. For instance, the development of a telescoped continuous flow process for related heterocyclic building blocks demonstrates the potential for generating key intermediates in situ, minimizing the handling of potentially hazardous reagents. rsc.org

Automated synthesis platforms, often integrated with flow reactors, represent the next step in this evolution. These systems can perform multi-step syntheses, purifications, and analyses in a fully automated fashion. Such platforms would be invaluable for creating libraries of this compound derivatives for high-throughput screening in drug discovery or materials science. By systematically varying substituents on the pyridine (B92270) ring, these automated systems can rapidly generate a diverse set of analogues, accelerating the discovery of new lead compounds.

Key Advantages of Flow Chemistry for this compound Synthesis:

| Feature | Benefit in Synthesis of this compound Derivatives |

| Enhanced Heat and Mass Transfer | Improved control over exothermic reactions, leading to fewer side products and higher selectivity. |

| Precise Control of Reaction Time | Minimization of degradation or side reactions by precisely controlling the residence time in the reactor. |

| Increased Safety | Small reaction volumes minimize risks associated with hazardous reagents or unstable intermediates. |

| Scalability | Seamless scaling from laboratory discovery to industrial production by running the flow system for longer durations or using parallel reactors. |

| Integration | Enables telescoped, multi-step syntheses and integration with real-time analytical monitoring. rsc.org |

Machine Learning and AI-Assisted Retrosynthesis of Derivatives

Comparison of AI Models in Retrosynthesis:

| AI Model / Technique | Core Concept | Application to this compound Derivatives |

| Template-Based Models | Uses a predefined set of reaction rules or templates extracted from reaction databases to propose retrosynthetic steps. researchgate.net | Effective for designing derivatives using well-established, known reaction types for pyridine functionalization. |

| Template-Free (Generation-Based) Models | Generates reactant structures directly from the product structure, often using sequence-to-sequence or graph-based neural networks, allowing for the discovery of novel reactions. arxiv.org | Can propose entirely new ways to synthesize complex or unprecedented derivatives of the core scaffold. |

| Transformer Models | An advanced, attention-based architecture originally from natural language processing, which has shown superior performance in predicting chemical reactions by treating molecules as "sentences". nih.gov | Offers state-of-the-art accuracy in predicting multi-step syntheses for intricate derivatives. nih.gov |

| Monte Carlo Tree Search (MCTS) | An algorithm that explores the vast search space of possible reaction pathways to find the most promising synthetic routes. acs.org | Can be integrated with prediction models to design optimal, multi-step synthesis plans for complex targets. |

Exploration of Novel Catalytic Systems for Functionalization

The chemical reactivity of this compound is defined by its functional groups: the pyridine ring, the cyano group, the ester, and the methyl group. Future research will heavily focus on employing novel catalytic systems to selectively modify these sites and create new molecular architectures.

A key area of development is the C-H activation/functionalization of the pyridine ring. researchgate.net These methods allow for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For example, ruthenium-catalyzed C-H alkylation could be used to introduce new substituents onto the pyridine core. researchgate.net

Furthermore, emerging fields like photocatalysis and electrocatalysis present opportunities for functionalizing pyridines under exceptionally mild conditions. numberanalytics.com Visible-light photocatalysis, for instance, can generate pyridinyl radicals that engage in reactions not accessible through traditional thermal methods, enabling unique functionalizations of the pyridine nucleus. acs.org Novel copper-based catalytic systems have also shown promise for activating cyano groups and facilitating cycloaddition reactions. rsc.org The development of heterogeneous catalysts, such as those based on zeolites or metal-organic frameworks (MOFs), could lead to more sustainable and recyclable processes for producing derivatives. numberanalytics.com

Emerging Catalytic Strategies for Functionalization:

| Catalytic Strategy | Description | Potential Application for this compound |

| C-H Activation | Direct functionalization of C-H bonds on the pyridine ring, bypassing the need for pre-installed leaving groups. researchgate.net | Introduction of aryl, alkyl, or other functional groups at specific positions on the pyridine core. |

| Photocatalysis | Use of light to activate a catalyst, enabling unique radical-mediated transformations under mild conditions. numberanalytics.comacs.org | Selective functionalization of the pyridine ring or modification of the methyl group. |

| Electrocatalysis | Use of an electric potential to drive catalytic reactions, offering high selectivity and control. numberanalytics.com | Potential for novel redox transformations of the pyridine ring or cyano group. |

| Heterogeneous Catalysis | The catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), allowing for easy separation and recycling. numberanalytics.com | Sustainable and scalable synthesis of derivatives through reactions like alkylation or acylation. |

| Chiral Catalysis | Employment of chiral catalysts to produce enantiomerically enriched pyridine derivatives. numberanalytics.com | Asymmetric synthesis of derivatives with stereocenters, crucial for pharmaceutical applications. |

Development of Advanced Analytical Techniques for In-Situ Monitoring of Reactions

To fully realize the benefits of flow chemistry and novel catalytic systems, the development and implementation of advanced analytical techniques for real-time, in-situ reaction monitoring are essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes.

For the synthesis of this compound and its derivatives, in-situ spectroscopic methods such as Raman, Near-Infrared (NIR), and Fourier-Transform Infrared (FTIR) spectroscopy can be integrated directly into batch or flow reactors. These techniques provide continuous data on the concentration of reactants, intermediates, and products, allowing for precise control and optimization of reaction conditions. They can help identify reaction endpoints, detect the formation of impurities, and provide insights into reaction kinetics and mechanisms. rsc.org Furthermore, advanced techniques like in-situ X-ray Diffraction (XRD) or X-ray Photoelectron Spectroscopy (XPS) can be invaluable for studying heterogeneous catalysts during a reaction, helping to understand how their structure and oxidation state evolve and correlate with catalytic activity and stability. rsc.org This deeper understanding is crucial for designing more robust and efficient catalytic processes for the future.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Ethyl 5-cyano-2-methylisonicotinate, and how do they address structural ambiguity?

- Methodological Answer : Use X-ray crystallography (via SHELX programs ) to resolve structural ambiguities, such as confirming the position of the cyano and methyl groups. Pair this with spectroscopic methods (e.g., NMR, IR) to cross-validate functional groups. For purity assessment, combine HPLC with mass spectrometry to detect trace impurities.

Q. How should researchers handle safety protocols for this compound during synthesis or modification?

- Methodological Answer : Follow GHS guidelines for nitrile-containing compounds: use fume hoods, nitrile gloves, and eye protection. Reference safety data sheets (SDS) for structurally analogous compounds (e.g., methyl isonicotinate ) to infer reactivity hazards. Conduct a risk assessment for potential cyanide release under acidic or high-temperature conditions .

Q. What synthetic routes are documented for this compound, and what are their yield limitations?

- Methodological Answer : Review peer-reviewed syntheses of isonicotinate derivatives. Common methods include esterification of 5-cyano-2-methylisonicotinic acid with ethanol under acid catalysis. Optimize yields (typically 60-75%) by varying catalysts (e.g., H₂SO₄ vs. TsOH) and reaction times .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictory reactivity data for this compound in nucleophilic substitution reactions?

- Methodological Answer : Apply conceptual density functional theory (DFT) to calculate Fukui indices and local softness parameters, identifying electrophilic/nucleophilic sites . Compare computational results with experimental kinetic data to reconcile discrepancies. Use Gaussian or ORCA software with B3LYP/6-31G* basis sets for accuracy.

Q. What strategies are effective in designing experiments to study the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Use a factorial design of experiments (DoE) to test stability across pH (3–10) and temperature (25–80°C). Monitor degradation via UV-Vis spectroscopy and LC-MS. Apply Arrhenius kinetics to extrapolate shelf-life predictions. Reference ICH Q1A guidelines for pharmaceutical stability testing frameworks .

Q. How can researchers address conflicting crystallographic data on polymorphism in this compound?

- Methodological Answer : Perform systematic polymorph screening using solvent-drop grinding and thermal analysis (DSC/TGA). Refine ambiguous structures with SHELXL’s twin refinement tools to resolve overlapping peaks . Validate results against Cambridge Structural Database entries for analogous esters.

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in toxicological studies of this compound?

- Methodological Answer : Employ nonlinear regression models (e.g., Hill equation) for IC₅₀ determination. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For meta-analysis of existing data, follow PRISMA guidelines to assess heterogeneity and publication bias .

Methodological Considerations for All Research

- Literature Review : Avoid unreliable sources (e.g., commercial databases). Prioritize peer-reviewed journals and crystallographic databases (CCDC) .

- Data Presentation : Include raw crystallographic data (e.g., CIF files) and processed results (R-factors, bond angles) in appendices, following IUCr standards .

- Ethical Compliance : Document chemical safety protocols and disposal methods in alignment with institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.